molecular formula C12H12O B8664344 5-Ethylnaphthalen-1-ol CAS No. 61982-95-4

5-Ethylnaphthalen-1-ol

Cat. No.: B8664344
CAS No.: 61982-95-4
M. Wt: 172.22 g/mol
InChI Key: QWAWNXODWGJFPU-UHFFFAOYSA-N
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Description

5-Ethylnaphthalen-1-ol is a naphthalene derivative featuring an ethyl group at the 5-position and a hydroxyl (-OH) group at the 1-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, such as enhanced hydrophobicity due to the ethyl substituent and hydrogen-bonding capability from the phenolic group.

Properties

CAS No.

61982-95-4

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5-ethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8,13H,2H2,1H3

InChI Key

QWAWNXODWGJFPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights naphthalene-based compounds with diverse substituents at the 1- and 5-positions. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Compound Name Substituent at Position 1 Substituent at Position 5 Key Properties (Inferred) Reference
5-Ethylnaphthalen-1-ol -OH (phenolic) -C₂H₅ (ethyl) Moderate hydrophobicity, H-bonding N/A
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine -N(CH₃)₂ (dimethylamine) -SO₂-Imidazole (sulfonylimidazole) High polarity, potential for π-π stacking
Ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate -OCH₂COOEt (ester) -Triazole-Naphthalene Enhanced solubility in polar solvents
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one -C=O (ketone) -Triazole-NO₂ (nitrophenyl) Strong electron-withdrawing effects, UV activity

Key Findings

Substituent Effects on Polarity: The ethyl group in 5-Ethylnaphthalen-1-ol likely increases hydrophobicity compared to polar substituents like sulfonylimidazole () or nitro groups (). This property may favor applications in non-aqueous systems or lipid membranes . In contrast, compounds with triazole or ester groups () exhibit higher solubility in polar solvents due to hydrogen-bonding or dipole interactions .

Electronic and Reactivity Profiles: The hydroxyl group at position 1 in 5-Ethylnaphthalen-1-ol can act as a hydrogen-bond donor, similar to the ester group in . However, the phenolic -OH is more acidic (pKa ~10) than ester carbonyls, enabling distinct reactivity in deprotonation or nucleophilic substitution .

Thermal and Optical Properties: Bulky substituents like sulfonylimidazole () may enhance thermal stability via steric hindrance and π-π interactions, whereas smaller groups like ethyl or hydroxyl could lower melting points . The nitro group in ’s compound suggests strong UV-Vis absorption, a trait less pronounced in 5-Ethylnaphthalen-1-ol due to the absence of conjugated electron-withdrawing groups .

Research Implications and Limitations

However, empirical data on its solubility, stability, and reactivity are absent, highlighting the need for targeted studies.

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